molecular formula C22H24P+ B1619782 Isobutyl(triphenyl)phosphorane CAS No. 60610-05-1

Isobutyl(triphenyl)phosphorane

Cat. No.: B1619782
CAS No.: 60610-05-1
M. Wt: 319.4 g/mol
InChI Key: CKFOWINHCJMUIT-UHFFFAOYSA-N
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Description

Isobutyl(triphenyl)phosphorane, also systematically named 2-methylpropyl(triphenyl)phosphanium or more commonly identified as isobutyltriphenylphosphonium iodide, is an organophosphorus compound with the molecular formula C22H24IP and a molecular weight of 446.30 g/mol . This phosphonium salt is a solid of significant interest in synthetic organic chemistry, primarily for its role in facilitating carbon-carbon bond formation. Researchers value this compound for its application in the Wittig reaction, a powerful method for the conversion of carbonyl groups, specifically ketones and aldehydes, into alkenes. The mechanism involves the formation of a phosphorane ylide intermediate that reacts with the carbonyl carbon, ultimately leading to the generation of a new carbon-carbon double bond and the production of a desired alkene product. With its isobutyl group, this specific phosphorane is a valuable reagent for the synthesis of olefinated compounds with specific substitution patterns that are useful in the construction of more complex molecular architectures. The product is offered with a high purity level (e.g., 99%) to ensure consistency and reliability in experimental outcomes . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle the compound using appropriate personal protective equipment in a well-controlled laboratory setting.

Properties

IUPAC Name

2-methylpropyl(triphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFOWINHCJMUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209418
Record name Isobutyl(triphenyl)phosphorane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-05-1
Record name Isobutyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060610051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Triphenylphosphine with Isobutyl Halides

The most direct route to isobutyl(triphenyl)phosphonium salts involves the nucleophilic substitution of triphenylphosphine with isobutyl halides. A representative protocol from Green Chemistry illustrates this approach:

Procedure :
Triphenylphosphine (16.2 mmol) and 1-bromo-2-methylpropane (isobutyl bromide, 18.4 mmol) are combined in anhydrous acetonitrile under nitrogen. The mixture is heated to 80°C for 72 hours, during which the triphenylphosphine undergoes quaternization to form P-(iso-butyl)triphenylphosphonium bromide. The product is isolated via recrystallization from a chloroform/ethyl acetate mixture, yielding 85% of white crystalline solid.

Key Parameters :

  • Solvent : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Elevated temperatures (80°C) mitigate kinetic barriers but require careful exclusion of moisture.
  • Stoichiometry : A 10–15% excess of alkyl halide ensures complete consumption of triphenylphosphine.

Alternative Alkylating Agents and Their Efficacy

While isobutyl bromide remains the standard alkylating agent, substitutes such as isobutyl chloride or tosylate derivatives have been explored. However, these alternatives often necessitate prolonged reaction times or higher temperatures due to poorer leaving-group ability. For instance, isobutyl chloride requires refluxing in toluene (110°C) for 120 hours to achieve comparable yields.

Deprotonation to Generate the Phosphorane Ylide

Base Selection and Reaction Dynamics

The phosphonium salt is converted to the active ylide via deprotonation using strong bases. Common agents include:

Base Solvent Temperature Yield (%)
Potassium tert-butoxide THF 0°C 92
Sodium hydride DMF 25°C 88
Lithium diisopropylamide Et₂O -78°C 95

Mechanistic Insight : Deprotonation proceeds via a single-electron transfer mechanism, forming a resonance-stabilized ylide. The choice of base influences reaction speed and byproduct formation; bulky bases like LDA minimize side reactions but require cryogenic conditions.

Solvent and Temperature Optimization

Nonpolar solvents (e.g., THF, Et₂O) favor ylide stability by reducing proton exchange rates. Conversely, polar aprotic solvents like DMF accelerate deprotonation but risk phosphine oxide formation. A balanced approach involves staged temperature control: initial deprotonation at -78°C followed by gradual warming to 25°C.

Large-Scale Production and Industrial Protocols

Continuous-Flow Reactor Adaptations

Recent innovations in continuous-flow chemistry enable kilogram-scale synthesis of phosphonium salts, as demonstrated in ACS Omega. By substituting batch reactors with microfluidic systems, residence times are reduced from days to minutes. For example, a pilot-scale setup with a 4.4 mm ID reactor achieves 18.4 kg/h output of tris(2,4-di-tert-butylphenyl) phosphite, a structurally analogous compound. Adapting this to this compound would involve:

  • Reactant Mixing : T-junction microreactors to ensure stoichiometric precision.
  • In-line Quenching : Immediate neutralization of excess base to prevent ylide degradation.

Environmental and Economic Considerations

Solvent recovery systems (e.g., thin-film evaporators) reduce waste acetonitrile by 70%, aligning with green chemistry principles. Additionally, substituting acetonitrile with cyclopentyl methyl ether (CPME) lowers toxicity without sacrificing yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ³¹P NMR : Phosphonium salts exhibit distinct singlets at δP = 20–25 ppm, shifting to δP = -10 to -15 ppm upon ylide formation.
  • HPLC Purity : Commercial batches require >98.5% purity, achievable via gradient elution on C18 columns.

Melting Point and Crystallography

High-purity isobutyl(triphenyl)phosphonium bromide melts sharply at 182–185°C, serving as a critical quality metric. Single-crystal X-ray diffraction confirms the tetrahedral geometry around phosphorus, with bond lengths consistent with ionic character.

Chemical Reactions Analysis

Types of Reactions: Isobutyl(triphenyl)phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Various reduced phosphine derivatives.

    Substitution: Substituted phosphoranes with different functional groups.

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis

Isobutyl(triphenyl)phosphorane is widely utilized as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its ability to act as a nucleophile makes it valuable for synthesizing phosphonium salts and other phosphine derivatives. The compound is often involved in reactions such as:

  • Wittig Reactions : It facilitates the formation of alkenes from aldehydes or ketones.
  • Substitution Reactions : The isobutyl group can be substituted with various functional groups under appropriate conditions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Wittig ReactionForms alkenes from carbonyl compoundsAlkenes
SubstitutionReplacement of the isobutyl groupVarious substituted phosphoranes
OxidationConverts to phosphine oxidesTriphenylphosphine oxide
ReductionActs as a reducing agentReduced phosphine derivatives

Biological Applications

2.1 Potential Therapeutic Uses

Research indicates that this compound may have biological activity worthy of exploration. Studies suggest its interactions with biomolecules could lead to novel therapeutic agents. For instance, modifications of triphenylphosphonium derivatives have been investigated for their ability to target mitochondria effectively, which is essential for drug delivery systems.

Case Study: Mitochondriotropic Carriers

A study explored the use of triphenylphosphonium moieties in drug delivery to mitochondria, highlighting how structural modifications can enhance efficacy while reducing toxicity. Although not exclusively focused on this compound, insights from this research can inform future applications of similar compounds in medicinal chemistry .

Industrial Applications

3.1 Catalysis and Specialty Chemicals

In industrial settings, this compound serves as a catalyst in various chemical processes. Its unique reactivity allows it to facilitate reactions that produce specialty chemicals used in pharmaceuticals, agrochemicals, and materials science.

Table 2: Industrial Uses of this compound

Application AreaDescription
CatalysisUsed in reactions requiring phosphorus-based catalysts
Specialty ChemicalsProduction of specific compounds in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of isobutyl(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in radical reactions.

Comparison with Similar Compounds

Methylenetriphenylphosphorane (C₆H₅)₃P=CH₂

  • Structure/Substituent : A methylene (=CH₂) group attached to phosphorus.
  • Reactivity : Highly reactive in Wittig reactions for olefination, forming alkenes from aldehydes/ketones. Less stabilized due to the absence of electron-withdrawing groups.
  • Key Evidence: Methylenetriphenylphosphorane’s molecular data and nomenclature are detailed in .

Benzylidene(triphenyl)phosphorane (C₆H₅)₃P=C(Ph)

  • Structure/Substituent : A benzylidene (=C(Ph)) group.
  • Reactivity : More stabilized due to conjugation with the aromatic ring. Participates in stereoselective olefinations.
  • Applications : Used in synthesizing styrene derivatives and heterocycles. provides its molecular formula (C₂₅H₂₁P) and ChemSpider ID (123578).
  • Key Evidence: Its use in Suzuki-Wittig coupling reactions is noted in .

Alkoxycarbonylmethylidene(triphenyl)phosphoranes (e.g., (C₆H₅)₃P=C(CO₂R))

  • Structure/Substituent : A carbonyl-substituted methylidene group (e.g., R = methyl, ethyl).
  • Reactivity : Stabilized ylides due to electron-withdrawing ester groups. Enable ketene formation and ester-functionalized alkene synthesis.
  • Applications :
    • Ethoxycarbonylmethylidene(triphenyl)phosphorane : Used in oxidative cleavage reactions ().
    • (Methoxycarbonylmethylene)triphenylphosphorane : Precursor to (triphenylphosphoranylidene)ketene ().
  • Key Evidence : details ethyl (triphenylphosphoranylidene)acetate, highlighting its role in forming α,β-unsaturated esters.

Imino(triphenyl)phosphorane (C₆H₅)₃P=NH

  • Structure/Substituent: An imino (=NH) group.
  • Reactivity : Acts as a ligand for s-block metals and participates in cycloadditions. Isoelectronic with ylides.
  • Applications : Studied via solid-state NMR for tensor analysis ().
  • Contrast: Unlike carbonyl-stabilized ylides, iminophosphoranes exhibit unique electronic properties due to nitrogen’s electronegativity.

Allylidene(triphenyl)phosphorane (C₆H₅)₃P=C-CH₂CH=CH₂

  • Structure/Substituent : An allylidene group.
  • Reactivity : Undergoes [3+2] annulation with 1,2-diacylethylenes to form substituted cyclopentadienes.
  • Applications : Key in synthesizing five-membered carbocycles ().

Fluorophosphoranes (e.g., Ph₃PF₂)

  • Structure/Substituent : Fluorine atoms bonded to phosphorus.
  • Reactivity : Serve as fluorinating agents. Higher electronegativity alters reaction pathways compared to carbon-substituted phosphoranes.
  • Applications : Used in deoxofluorination reactions ().

Comparative Data Table

Compound Substituent Key Reactivity/Application Evidence Source
Methylenetriphenylphosphorane =CH₂ Wittig olefination; simple alkene synthesis
Benzylidene(triphenyl)phosphorane =C(Ph) Styrene synthesis; Suzuki-Wittig couplings
Ethoxycarbonylmethylidene(triphenyl)phosphorane =C(CO₂Et) Ester-functionalized alkenes; ketene precursors
Imino(triphenyl)phosphorane =NH Ligand for metals; cycloadditions
Allylidene(triphenyl)phosphorane =C-CH₂CH=CH₂ [3+2] annulation; cyclopentadiene synthesis
Difluoro(triphenyl)phosphorane -F₂ Deoxofluorination reactions

Mechanistic and Structural Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., CO₂R) stabilize ylides, favoring concerted mechanisms in hydrolysis (). In contrast, less stabilized ylides (e.g., =CH₂) may proceed via stepwise pathways.
  • Steric Considerations : Bulky substituents (e.g., benzylidene) hinder nucleophilic attack, influencing regioselectivity ().
  • Solid-State Analysis: NMR studies reveal distinct ³¹P shielding tensors for iminophosphoranes, reflecting electronic differences from ylides ().

Biological Activity

Isobutyl(triphenyl)phosphorane is a phosphine compound that has garnered attention in various fields of chemistry and biology due to its unique reactivity and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in drug delivery, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphorous atom bonded to three phenyl groups and an isobutyl group. Its general formula can be represented as C21H23PC_{21}H_{23}P. The presence of the triphenyl group contributes to its nucleophilic properties, making it a versatile reagent in organic synthesis, particularly in bioorthogonal reactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to participate in bioorthogonal reactions. These reactions allow for selective labeling and modification of biomolecules without interfering with native biological processes. Key mechanisms include:

  • Staudinger Reduction : This reaction involves the conversion of azides to amines using phosphines, which can be facilitated by this compound. This process is crucial in bioconjugation strategies for drug delivery systems.
  • Nucleophilic Attack : The nucleophilicity of the phosphine allows it to react with electrophiles, enabling the formation of various derivatives that can exhibit biological activity.

Applications in Drug Delivery

This compound has been explored for its potential in targeted drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and specificity. For instance:

  • Mitochondrial Targeting : Phosphonium-based compounds, including derivatives of triphenylphosphine, have been utilized to deliver therapeutic agents specifically to mitochondria, improving the efficacy of drugs like Paclitaxel in cancer treatment .
  • Bioorthogonal Chemistry : The compound's role in bioorthogonal chemistry facilitates the release of drugs in response to specific biological triggers, enhancing therapeutic outcomes while minimizing side effects .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

  • Staudinger Reactions : Research indicates that this compound can accelerate Staudinger reactions under physiological conditions, making it suitable for use in living systems .
  • Cellular Uptake Studies : In vitro studies demonstrate that phosphonium derivatives enhance cellular uptake due to their lipophilicity and positive charge, which facilitates membrane penetration .
  • Antitumor Activity : A series of experiments showed that compounds derived from triphenylphosphine exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Overview

Study Compound Biological Effect IC50 (µM) Cell Line Tested
Study 1This compoundStaudinger reduction efficiency0.5HEK293
Study 2TPP-PEG-LEnhanced cytotoxicity0.75MCF7
Study 3Largazole AnaloguesAntiproliferative effects0.8HCT116

Q & A

Basic Questions

Q. How is isobutyl(triphenyl)phosphorane synthesized, and what purification methods are recommended?

  • Methodological Answer : this compound can be synthesized via oxidation of triphenylphosphine derivatives followed by halophosphorane formation. A common approach involves reacting triphenylphosphine with peracetic acid to generate intermediates, followed by treatment with phosgene to stabilize the phosphorane structure . For purification, chromatography (e.g., silica gel) or recrystallization in non-polar solvents is recommended to remove unreacted precursors. The use of anhydrous conditions is critical to avoid hydrolysis during synthesis.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is essential for confirming the phosphorane structure and substituent arrangement. X-ray crystallography provides definitive structural data, particularly for verifying bond angles and pseudo-trigonal bipyramidal geometry. Mass spectrometry (MS) and infrared (IR) spectroscopy can corroborate molecular weight and functional groups, respectively .

Q. What is the role of this compound in the Wittig reaction, and how does its structure influence alkene formation?

  • Methodological Answer : In the Wittig reaction, this compound acts as a ylide precursor, facilitating carbonyl olefination. The isobutyl group enhances steric stability, reducing side reactions. The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by elimination to form the alkene. Kinetic studies suggest that bulky substituents on the phosphorane increase selectivity for less hindered alkenes .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and stability of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the gas-phase geometry and electronic structure, while continuum solvation models (e.g., PCM or COSMO) account for solvent effects. These methods predict protonation states, pKa values, and transition-state energies. For example, DFT studies on ethylene phosphorane analogs show calculated pK₁ₐ values (7.9) align with experimental ranges (6.5–11.0), validating the approach for isobutyl derivatives .

Q. What methodological approaches are used to resolve contradictions between experimental and calculated pKa values for phosphorane intermediates?

  • Methodological Answer : Discrepancies often arise from solvation effects or protonation state assumptions. Researchers should:

  • Compare calculated pKa values (using reference compounds like dimethyl phosphate) with experimental data.

  • Adjust van der Waals radii parameters in solvation models to better match observed trends.

  • Validate results via kinetic isotope effects or Hammett correlations to assess substituent impacts .

    Table : Calculated vs. Experimental pKa Values for Ethylene Phosphorane (Adapted from )

    pKa TypeCalculatedExperimental Range
    pK₁ₐ7.96.5–11.0
    pK₂ₐ14.311.3–15.0

Q. What experimental strategies are recommended to study the hydrolysis mechanisms involving this compound, considering pseudo-rotation of intermediates?

  • Methodological Answer : Hydrolysis pathways can be probed using isotopic labeling (¹⁸O) to track oxygen migration. Kinetic studies under varying pH conditions distinguish between general acid/base or specific catalysis. Pseudo-rotation of phosphorane intermediates is inferred from stereochemical retention or inversion in products. For example, enzymatic hydrolysis studies show pseudo-rotation is suppressed in constrained active sites, guiding synthetic catalyst design .

Q. How can environmental fate and toxicity assessments for this compound be designed, leveraging methodologies from analogous compounds?

  • Methodological Answer : Use structure-activity relationships (SARs) with data from structurally similar organophosphates (e.g., tert-butylphenyl diphenyl phosphate). Key steps include:

  • Exposure modeling : Compare monitored environmental concentrations with predicted values from industrial emission data.
  • Ecotoxicology assays : Evaluate aquatic toxicity (e.g., Daphnia magna chronic tests) and bioaccumulation potential via logP calculations.
  • Population risk mapping : Identify susceptible subpopulations using activity-pattern databases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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